molecular formula C22H22N2O4S B2885812 4-[(3-Methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline CAS No. 1111016-05-7

4-[(3-Methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline

Cat. No. B2885812
CAS RN: 1111016-05-7
M. Wt: 410.49
InChI Key: XLUWZPDPQIQELW-UHFFFAOYSA-N
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Description

The compound “4-[(3-Methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline” is a quinoline derivative. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It contains a benzene ring fused to a pyridine ring. This compound also contains a methoxyphenyl sulfonyl group and a piperidinyl carbonyl group attached to the quinoline structure .


Molecular Structure Analysis

The molecular structure of this compound would be based on the quinoline structure, with the methoxyphenyl sulfonyl group and piperidinyl carbonyl group attached at the 4 and 3 positions, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, quinoline derivatives are crystalline solids with a characteristic odor .

Scientific Research Applications

Crystal Structures and Synthesis

  • Crystal Structure Analysis : Studies have explored the crystal structures of quinoline derivatives, revealing their active involvement in combating multidrug-resistant tuberculosis. The structural analysis helps understand the compounds' conformations and supramolecular arrangements, crucial for their biological activities (Souza et al., 2013).
  • Synthetic Pathways : Research has also focused on the synthesis of quinoline derivatives, including those with sulfonamide groups, showcasing their potential in creating compounds with specific biological activities. The synthesis processes often involve stepwise reactions that introduce various functional groups, enhancing the compounds' reactivity and interaction with biological targets (Alavi et al., 2017).

Biological Activities and Applications

  • Anticancer Properties : Some quinoline derivatives are designed using a hybrid pharmacophore approach to enhance anticancer activities. These compounds have been evaluated against different cancer cell lines, identifying specific derivatives as potentially effective anticancer agents. This research underscores the importance of quinoline derivatives in developing new cancer therapies (Solomon et al., 2019).
  • Antibacterial Activities : Novel quinoline sulfonamides have been synthesized and shown to possess significant antibacterial activities. This indicates the potential use of such compounds in treating bacterial infections, contributing to the development of new antibiotics (Alavi et al., 2017).

Structural and Functional Insights

  • Molecular Design for Therapeutic Applications : The molecular design and chemical synthesis of novel enediynes related to dynemicin A, incorporating quinoline moieties, demonstrate the compounds' activity against various cancer cell lines. This research highlights the role of structural design in enhancing the therapeutic potential of quinoline derivatives (Wu et al., 1996).

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. Quinoline derivatives have been studied for their potential biological activities, including antimicrobial, antifungal, antimalarial, and anticancer activities .

Future Directions

The future directions for research on this compound would likely involve further exploration of its potential biological activities and the development of efficient synthesis methods .

properties

IUPAC Name

[4-(3-methoxyphenyl)sulfonylquinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-28-16-8-7-9-17(14-16)29(26,27)21-18-10-3-4-11-20(18)23-15-19(21)22(25)24-12-5-2-6-13-24/h3-4,7-11,14-15H,2,5-6,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUWZPDPQIQELW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)C2=C(C=NC3=CC=CC=C32)C(=O)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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